Acetophenone, 4'-bromo-2-(5-(3,4,5-trimethoxyphenyl)-s-triazol-3-yl)thio-

Description

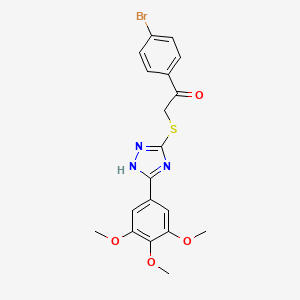

The compound Acetophenone, 4'-bromo-2-(5-(3,4,5-trimethoxyphenyl)-s-triazol-3-yl)thio- is a structurally complex molecule featuring:

- A 4'-bromoacetophenone core.

- A 1,2,4-triazole-3-thio heterocyclic moiety.

- A 3,4,5-trimethoxyphenyl substituent.

This architecture combines electron-withdrawing (bromo), electron-donating (methoxy), and sulfur-containing groups, which collectively influence its physicochemical properties and biological interactions. The synthesis of such compounds typically involves multi-step reactions, including thiocarbohydrazide fusion or nucleophilic substitution, as seen in related studies .

Properties

CAS No. |

140405-98-7 |

|---|---|

Molecular Formula |

C19H18BrN3O4S |

Molecular Weight |

464.3 g/mol |

IUPAC Name |

1-(4-bromophenyl)-2-[[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone |

InChI |

InChI=1S/C19H18BrN3O4S/c1-25-15-8-12(9-16(26-2)17(15)27-3)18-21-19(23-22-18)28-10-14(24)11-4-6-13(20)7-5-11/h4-9H,10H2,1-3H3,(H,21,22,23) |

InChI Key |

LLTZKXSAGQIZRZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC(=NN2)SCC(=O)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetophenone, 4’-bromo-2-(5-(3,4,5-trimethoxyphenyl)-s-triazol-3-yl)thio- typically involves multiple steps One common route starts with the bromination of acetophenone to introduce the bromo group This is followed by the formation of the triazole ring through a cyclization reaction involving a suitable precursor, such as an azide and an alkyne

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the carbonyl group in the acetophenone moiety, converting it to an alcohol.

Substitution: The bromine atom in the acetophenone moiety can be substituted by various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Various substituted acetophenone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thioether linkage , a bromo substituent on the acetophenone moiety, and a triazole ring . The presence of the trimethoxyphenyl group enhances its chemical properties. The synthesis typically involves multi-step reactions that allow for the tailored production of this compound and its derivatives. Common methods include:

- Formation of the thioether : Reaction of acetophenone with appropriate thiol derivatives.

- Bromination : Introduction of the bromo group through electrophilic aromatic substitution.

- Triazole formation : Utilizing azides and alkyne coupling reactions or cyclization methods involving hydrazones.

Biological Activities

Acetophenone derivatives, particularly those containing triazole rings, exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that compounds similar to Acetophenone, 4'-bromo-2-(5-(3,4,5-trimethoxyphenyl)-s-triazol-3-yl)thio- demonstrate significant antimicrobial properties against various bacterial strains. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria with promising results .

- Anticancer Properties : In vitro studies indicate that this compound exhibits anti-proliferative activity against several human cancer cell lines, including hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116). The mechanism often involves apoptosis induction and cell cycle arrest .

Antimicrobial Efficacy

A study published in Pharmaceuticals evaluated several triazole derivatives for their antimicrobial efficacy. The results indicated that the presence of the trimethoxyphenyl group significantly enhanced the antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. The study concluded that modifications in the substituents could lead to improved potency .

Anticancer Activity

Another research article focused on the anti-proliferative effects of Acetophenone derivatives on cancer cell lines. The MTT assay revealed that certain modifications to the triazole ring improved efficacy compared to standard chemotherapeutics such as Doxorubicin. The findings suggested that structural optimization could lead to new anticancer agents .

Mechanism of Action

The mechanism of action of Acetophenone, 4’-bromo-2-(5-(3,4,5-trimethoxyphenyl)-s-triazol-3-yl)thio- involves its interaction with various molecular targets. In the context of anticancer activity, it is believed to inhibit key enzymes involved in cell division, leading to apoptosis (programmed cell death) of cancer cells . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Thio Moieties

(a) 2-(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-ylthio)acetic Acid

- Key Differences : Lacks the bromo group and has fewer methoxy substituents (3,4-dimethoxy vs. 3,4,5-trimethoxy).

- Activity : Exhibits moderate antimicrobial activity, but the absence of the third methoxy group reduces its potency compared to the target compound .

(b) 4-(4-Bromophenyl)-1-(2,6-difluorobenzyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

- Key Differences: Incorporates a difluorobenzyl group instead of the acetophenone core.

Heterocyclic Analogues with Different Ring Systems

(a) 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenyl)-3-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)methoxy)-4H-chromen-4-one

- Key Differences: Replaces triazole with a thiadiazole ring and adds a chromenone scaffold.

- Activity : Demonstrates superior antibacterial activity (MIC: 2–4 µg/mL), likely due to the thiadiazole’s electron-deficient nature enhancing target binding .

(b) 5-(3-Methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Physicochemical Data

Key Observations :

- The triazole-thio group increases polar surface area compared to simpler acetophenones, which may influence bioavailability.

Key Insights :

- The 3,4,5-trimethoxyphenyl group is critical across diverse scaffolds for enhancing bioactivity, likely due to its ability to engage in π-π stacking and hydrogen bonding .

- The triazole-thio group in the target compound may confer dual functionality: triazole for metal coordination and thio for redox interactions.

Biological Activity

Acetophenone, 4'-bromo-2-(5-(3,4,5-trimethoxyphenyl)-s-triazol-3-yl)thio- is a complex organic compound that belongs to the class of thioether derivatives. This compound features a bromo substituent on the acetophenone moiety and a triazole ring, which is known for its diverse biological activities. The presence of the trimethoxyphenyl group enhances its chemical properties and potential applications. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Acetophenone, 4'-bromo-2-(5-(3,4,5-trimethoxyphenyl)-s-triazol-3-yl)thio- is with a molecular weight of 464.37 g/mol. The compound's structure includes:

- Acetophenone backbone

- Bromo group

- Triazole ring

- Trimethoxyphenyl group

These structural features contribute to its unique reactivity and biological activity.

Anticancer Activity

Research indicates that compounds similar to Acetophenone, particularly those containing triazole rings, exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can induce apoptosis in various cancer cell lines such as HCT-116, HeLa, and MCF-7 with IC50 values below 100 μM . The mechanism often involves the activation of caspases and alterations in mitochondrial membrane potential.

Case Study: Cytotoxicity Evaluation

In a comparative study, Acetophenone derivatives were tested against human cancer cell lines. The results revealed that certain analogues exhibited potent cytotoxic effects:

| Compound Name | IC50 (μM) | Cell Line |

|---|---|---|

| Compound A | 36 | HCT-116 |

| Compound B | 34 | HeLa |

| Compound C | 69 | MCF-7 |

These findings suggest that modifications in the triazole or phenyl groups can enhance anticancer activity .

Antimicrobial Activity

Acetophenone derivatives are also recognized for their antimicrobial properties. The presence of the triazole ring is crucial as it enhances the interaction with microbial targets. In studies assessing antimicrobial efficacy against Gram-positive and Gram-negative bacteria, certain derivatives demonstrated inhibition zones ranging from 16 to 30 mm .

Comparative Antimicrobial Efficacy

The following table summarizes the antimicrobial activity of various acetophenone derivatives:

| Compound Name | Activity Type | Inhibition Zone (mm) |

|---|---|---|

| Acetophenone Derivative X | Gram-positive | 25 |

| Acetophenone Derivative Y | Gram-negative | 30 |

| Acetophenone, 4'-bromo... | Broad-spectrum | 20 |

These results highlight the potential of Acetophenone derivatives as antimicrobial agents .

Toxicological Profile

The toxicity profile of Acetophenone, 4'-bromo-2-(5-(3,4,5-trimethoxyphenyl)-s-triazol-3-yl)thio- has been assessed in various studies. Acute toxicity tests on rodents indicate an LD50 greater than 1200 mg/kg when administered orally . This suggests a relatively low toxicity level; however, further studies are needed to fully understand its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.